N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
The compound N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide features a benzo[b][1,4]thiazepine core, a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure is further substituted with a furan-2-yl group at position 2 and an acetamide moiety linked to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-2-16-9-11-17(12-10-16)24-22(26)15-25-18-6-3-4-8-20(18)29-21(14-23(25)27)19-7-5-13-28-19/h3-13,21H,2,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPDMPXNLCPVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a novel derivative of benzo[b][1,4]thiazepine, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the benzo[b][1,4]thiazepine core through cyclization reactions.
- Introduction of the furan moiety , which can enhance biological activity.
- Acetylation to form the final acetamide derivative.
These steps often utilize various reagents and conditions to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[b][1,4]thiazepine exhibit significant anticancer properties. In particular:
- Cytotoxicity against cancer cell lines : The compound has shown varying degrees of cytotoxicity against solid tumor cell lines, influencing the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mechanism of action : The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines : Studies indicate that it can modulate the release of inflammatory mediators, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
While the antimicrobial activity of benzo[b][1,4]thiazepine derivatives is generally limited, some studies have reported:
- Activity against specific bacterial strains : The compound demonstrated selective antibacterial effects, particularly against certain Gram-positive bacteria .
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Cytokine Release (IL-6) |
|---|---|---|
| MCF-7 | 15 | Decreased |
| HeLa | 10 | Decreased |
| A549 | 20 | No significant change |
This study highlights the compound's potential as an anticancer agent by effectively reducing cell viability and inflammatory responses in vitro .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammation models:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 µM) | 40 |
| Compound (50 µM) | 70 |
The data suggest that higher concentrations lead to a more pronounced reduction in inflammatory markers .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The thiazepine ring is particularly noted for its ability to interfere with bacterial cell wall synthesis. Preliminary studies suggest that N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may possess similar antimicrobial effects against various pathogens.
Anti-inflammatory Properties
The furan moiety in the compound is associated with anti-inflammatory activities. Compounds containing furan rings have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be explored for treating inflammatory diseases.
Anticancer Potential
Studies on related compounds indicate potential anticancer activity due to their ability to induce apoptosis in cancer cells. The unique structural features of this compound warrant investigation into its efficacy against various cancer cell lines.
Case Study 1: Antimicrobial Evaluation
A study conducted on structurally similar thiazepine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications in substituents influenced potency, suggesting a similar approach could be beneficial for this compound.
Case Study 2: Anti-inflammatory Assessment
In vitro assays revealed that compounds with furan rings effectively reduced nitric oxide production in macrophages. This supports the hypothesis that this compound may exhibit similar anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Substituents
- 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide (): Key Difference: The acetamide group is linked to a furan-2-ylmethyl substituent instead of 4-ethylphenyl. This may affect bioavailability and membrane permeability .
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Key Difference: A thiazole ring replaces the benzo[b][1,4]thiazepine core, and the substituent includes a methoxybenzyl group. The methoxy group may improve metabolic stability compared to ethylphenyl .
Analogues with Varied Heterocyclic Cores
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide ():
- Key Difference : Features a six-membered benzothiazine ring instead of the seven-membered thiazepine.
- Implications : Reduced ring size decreases conformational flexibility, which may limit interactions with larger binding pockets. The absence of a furan substituent eliminates π-π stacking opportunities .
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl) sulfanyl)-N-acetamide (): Key Difference: A triazole ring replaces the thiazepine, with a sulfanyl linker and furan substituent. Implications: The triazole’s hydrogen-bonding capacity and sulfur atom may enhance binding to metal ions or cysteine residues in enzymes, differing from the thiazepine’s hydrophobic profile .
Quinoline-Based Acetamides ()
- N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Key Difference: Quinoline and tetrahydrofuran-oxy substituents replace the thiazepine-furan system.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Thiazepine vs.
- Role of Furan : The furan-2-yl group, common in the target compound and analogs, contributes to π-π stacking but may introduce metabolic instability due to oxidative susceptibility.
- Ethylphenyl vs. Polar Substituents : The 4-ethylphenyl group likely enhances lipophilicity compared to polar substituents like tetrahydrofuran-oxy (), suggesting varied pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
